molecular formula C22H19N3O B2486327 (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1396800-00-2

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No. B2486327
CAS RN: 1396800-00-2
M. Wt: 341.414
InChI Key: PDKORTITRGDLTJ-UHFFFAOYSA-N
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Description

The compound of interest integrates structural elements from benzimidazole and naphthalene families, exhibiting potential for various chemical and pharmacological applications. While specific studies on this exact compound are scarce, research on closely related structures provides insights into its potential synthesis, molecular characteristics, and reactivity profiles.

Synthesis Analysis

Synthesis pathways for related compounds often involve the condensation of benzimidazole derivatives with naphthalene-based moieties under solvothermal conditions or through classical organic synthesis techniques. For example, coordination polymers incorporating benzimidazole and naphthalene derivatives highlight the versatility of these frameworks in constructing complex structures (Wang et al., 2022).

Molecular Structure Analysis

Molecular structure elucidation typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography. For instance, the structural characterization of a Co(II) complex with a related Schiff base ligand has been detailed, showcasing the ligand's tridentate nature and the metal's coordination geometry (Yarkandi et al., 2017).

Chemical Reactions and Properties

Compounds within this chemical class can participate in various reactions, including cycloadditions and nucleophilic substitutions, influenced by the presence of functional groups. Their reactivity towards nucleophiles and electrophiles can be studied through specific synthetic transformations (Nakamori et al., 1988).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structures are pivotal for understanding the compound's behavior in different environments. The crystalline structure, often determined by X-ray crystallography, reveals the molecular conformation and packing within the solid state, influencing the compound's physical characteristics (Mohri et al., 2015).

Chemical Properties Analysis

Chemical properties, including acidity/basicity (pKa values), redox potentials, and stability, are essential for predicting the compound's reactivity and compatibility with various chemical environments. Investigating the interactions with metals, DNA, or proteins can reveal potential applications in materials science and biochemistry (Tupys et al., 2017).

Scientific Research Applications

Anticonvulsant Activity

A series of novel compounds were designed and synthesized based on a pharmacophoric model to meet the structural requirements necessary for anticonvulsant activity. The anticonvulsant activities of these compounds were investigated using various models, with some compounds subjected to GABA assay to confirm their mode of action. The efforts also aimed to establish structure-activity relationships among the synthesized compounds, validating the pharmacophoric model with four binding sites essential for anticonvulsant activity (Rajak et al., 2010).

Antimicrobial and Anticancer Activity

The synthesis of metal complexes derived from Schiff base and their biological activity evaluation showed significant antibacterial and antifungal activities against various strains. Moreover, these complexes exhibited noteworthy in vitro antitumor activities against different cancer cell lines, highlighting their potential as therapeutic agents (Al-Hakimi et al., 2020).

Synthesis of Novel Compounds for Biological Evaluation

New synthetic routes have been developed for various derivatives, including imidazole derivatives containing the β-lactam ring, demonstrating the versatility of synthetic chemistry in creating novel compounds for further biological evaluation. These synthetic efforts contribute to the discovery of new molecules with potential biological activities (Askar et al., 2016).

Photostabilizing and Fluorescent Properties

Synthesis of novel monoazo disperse dyes based on the phenyl(1H-benzoimidazol-5-yl)methanone moiety has shown induced fluorescence properties and enhanced photostability, offering applications in materials science and dye chemistry. These properties are crucial for developing new materials with specific optical characteristics (Jadhav et al., 2018).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. While some imidazole derivatives are used in commercially available drugs , others may have different safety profiles. The specific safety and hazards of “(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone” are not detailed in the retrieved papers.

Future Directions

Imidazole and its derivatives have shown a broad range of chemical and biological properties, making them an important area of study in the development of new drugs . Future research could focus on elucidating the specific properties, synthesis methods, and potential applications of “(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone”.

properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-14-9-10-19-20(11-14)24-21(23-19)16-12-25(13-16)22(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-11,16H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKORTITRGDLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

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